molecular formula C10H16O2 B1229213 Adamantane-1,4-diol CAS No. 20098-16-2

Adamantane-1,4-diol

Cat. No. B1229213
CAS RN: 20098-16-2
M. Wt: 168.23 g/mol
InChI Key: AUKWRHADVIQZRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of adamantane derivatives involves innovative approaches to introduce functional groups onto the adamantane scaffold, enhancing its reactivity and utility. For example, the one-pot synthesis technique utilizing ethyl 2,4-dioxocyclohexanecarboxylate with specific acrylates via domino Michael reactions and subsequent condensation or aldol-type reactions demonstrates the creative strategies employed to construct adamantane derivatives, including potential pathways for adamantane-1,4-diol (Takagi et al., 2005)(Takagi et al., 2005).

Scientific Research Applications

Adamantane in Clinical Practice

Adamantane derivatives, including adamantane-1,4-diol, have a wide range of applications in various fields of pharmaceuticals. They are key components in drugs used for systemic and topical therapy. These compounds have been proven essential in treating diseases like Alzheimer's, Parkinson's, and diabetes, as well as in antiviral medications. The review by Spilovska et al. (2016) provides comprehensive insights into the mechanisms of action, pharmacokinetics, pharmacodynamics, and clinical trials of adamantane derivatives (Spilovska et al., 2016).

Medicinal Chemistry Applications

Adamantane structures have been significantly utilized in medicinal chemistry. Lamoureux and Artavia (2010) discuss the absorption, distribution, metabolism, excretion (ADME) properties, hydrophobic effects, and ion channel interactions of adamantane derivatives. They highlight how these properties contribute to the development of new drugs (Lamoureux & Artavia, 2010).

Drug Delivery Systems and Surface Recognition

Adamantane-based structures, including this compound, are being explored in the design and synthesis of new drug delivery systems and in surface recognition studies. The research by Štimac et al. (2017) focuses on liposomes, cyclodextrins, and dendrimers that incorporate adamantane derivatives, noting their potential in targeted drug delivery (Štimac et al., 2017).

Soluble Epoxide Hydrolase Inhibition

The effects of adamantane alterations on soluble epoxide hydrolase inhibition potency and metabolic stability are examined by Burmistrov et al. (2018). Their systematic study of adamantyl ureas and diureas contributes valuable data to understand how adamantane modifications can affect drug potency and stability (Burmistrov et al., 2018).

Synthesis of Adamantane Derivatives

Zefirova et al. (2002) report on the synthesis of 1,4-disubstituted adamantanes with amino acid fragments. Their work demonstrates the possibility of creating adamantane derivatives with potential anticancer activity (Zefirova et al., 2002).

Functionalized Adamantanes in Medicinal Therapeutics

Jasys et al. (2000) discuss the synthesis of fluoroadamantane acids and amines, assessing their impact on properties critical for medicinal therapeutics, such as acidity and lipophilicity (Jasys et al., 2000).

Safety and Hazards

Adamantane should be handled in a well-ventilated place. Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided. It is recommended to wear suitable protective clothing .

Future Directions

The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .

Mechanism of Action

Target of Action

Adamantane-1,4-diol, like other adamantane derivatives, is known to interact with various targets. One such target is the Camphor 5-monooxygenase . This enzyme is found in Pseudomonas putida, a bacterium, and plays a crucial role in the metabolism of camphor . .

Mode of Action

The mode of action of adamantane derivatives is complex and can vary depending on the specific derivative and target. For instance, amantadine, an adamantane derivative, is known to block the viral E protein ion channel, leading to impaired viral propagation . It also down-regulates the protease Cathepsin L due to the increase of lysosomal pH, resulting in impaired viral entry and replication

Biochemical Pathways

Adamantane derivatives have been found to affect various biochemical pathways. The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

Adamantane and its derivatives are known for their hydrophobic nature, which can influence their absorption, distribution, metabolism, and excretion (adme) properties . The rigid cage structure of adamantane shields adjacent functional groups from metabolic cleavage, thereby augmenting drug stability and distribution in blood plasma .

Result of Action

Adamantane derivatives have been found to disrupt various enzymes, showcasing a wide array of therapeutic activities . These include anti-inflammatory, antiviral, antibacterial, antimicrobial, anticancer, anti-Parkinson, and antidiabetic effects .

Action Environment

The action of this compound, like other adamantane derivatives, can be influenced by environmental factors. For instance, the hydrophobic nature of adamantane allows it to anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery and surface recognition . This suggests that the lipid environment can significantly influence the action, efficacy, and stability of adamantane derivatives.

Biochemical Analysis

Biochemical Properties

Adamantane-1,4-diol plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The hydroxyl groups in this compound can form hydrogen bonds with amino acid residues in enzyme active sites, influencing the enzyme’s activity. Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the formation of oxidized products .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism . In some cell types, it has been observed to enhance the expression of antioxidant enzymes, thereby protecting cells from oxidative stress . Furthermore, this compound can affect cellular proliferation and apoptosis, making it a compound of interest in cancer research .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions . This binding can lead to enzyme inhibition or activation, depending on the context. For example, this compound has been shown to inhibit certain proteases by occupying their active sites . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Over extended periods, this compound may undergo oxidation, leading to the formation of quinone-like structures . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation of antioxidant pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to enhance cognitive function and reduce oxidative stress in rodents . At higher doses, it can exhibit toxic effects, such as liver damage and neurotoxicity . There is a threshold beyond which the beneficial effects of this compound are outweighed by its adverse effects . These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic flux of this compound can influence the levels of various metabolites, impacting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with specific transporters, such as organic anion transporters, which facilitate its movement across cellular membranes . The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and bioavailability .

properties

IUPAC Name

adamantane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,11-12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKWRHADVIQZRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401245
Record name adamantane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20098-16-2
Record name adamantane-1,4-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A stirred solution of 1-hydroxy-4-adamantanone (10.53 g, 63.4 mmol) in MeOH (100 mL) was cooled in an ice bath and NaBH4 (5×1-g caplets, 5.0 g, 130 mmol) was added. The ice bath was allowed to melt and the mixture was stirred overnight. 5% aq HCl (25 mL) was added and the mixture was concentrated to leave a white solid. This material was suspended in EtOAc (350 mL) and 5% aq HCl (100 mL) and filtered. The organic layer of the filtrate was collected, washed with brine, dried over Na2SO4 and concentrated to afford 1,4-adamantanediol (4.47 g, 41%).
Quantity
10.53 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
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Quantity
25 mL
Type
reactant
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Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Yield
41%

Synthesis routes and methods II

Procedure details

Sodium borohydride (3.00 g) is added in three equal portions to a solution of 5-hydroxy-adamantan-2-one (5.00 g) in methanol (100 mL) chilled in an ice bath. The mixture is stirred in the cooling bath for 1 h and at room temperature overnight. 1 M hydrochloric acid is added and the resulting mixture is stirred for 0.5 h. The mixture is concentrated, water is then added to the residue, and the resulting mixture is extracted with ethyl acetate. The combined extract is washed with brine, dried (MgSO4), and concentrated to give the title compound as a mixture of diastereomers (ca. 1:1). Yield: 3.20 g (63% of theory); Mass spectrum (ESI+): m/z=186 [M+NH4]+.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A stirred solution of 5-hydroxy-2-adamantanone (5.14 g, 30.9 mmol) in MeOH (100 mL) was cooled in an ice bath and three 1-g NaBH4 caplets (3 g, 78 mmol) were added. The mixture was allowed to warm to rt and stirred overnight. The mixture was diluted with 5% aq HCl (20 mL) and concentrated to dryness. The residue was taken up in EtOAc (200 mL), washed with water (25 mL) and brine (25 mL), and dried over Na2SO4. Removakl of the solvent left the title compound as a white solid (4.88 g, 94%) as a 1:1 mixture of cis and trans isomers.
Quantity
5.14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
three 1-g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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Quantity
20 mL
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is currently known about the pharmacokinetics of adamantane-1,4-diol?

A1: Research indicates that there are significant interspecies differences in the pharmacokinetics of this compound. [, ] This means that the way this metabolite is absorbed, distributed, metabolized, and eliminated from the body varies significantly between species, including rats, rabbits, and humans. This information is crucial for understanding how the effects of kemantane might differ across species.

Q2: Why are interspecies differences in pharmacokinetics important?

A2: Interspecies differences in pharmacokinetics can significantly impact the translation of drug effects from animal models to humans. [, ] A drug or metabolite might be quickly eliminated in one species, leading to low exposure and minimal effects, while accumulating to higher levels in another species, potentially causing toxicity. Therefore, understanding these differences is crucial for extrapolating preclinical data and designing safe and effective human clinical trials.

Q3: Are there any analytical methods available for studying this compound?

A3: While the provided abstracts don't delve into specific methods for this compound analysis, one study mentions developing and validating a GC-FID method for quantifying impurities in kemantane drug substance. [] This suggests that similar gas chromatography techniques, potentially coupled with mass spectrometry, could be employed to detect and quantify this compound in biological samples.

  1. [Interspecific differences in kemantan pharmacokinetics].
  2. Interspecific differences in kemantan pharmacokinetics
  3. Development and validation of a GC-FID method for quantitation of impurities in kemantane drug substance

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